molecular formula C16H22F3NO2 B14849433 4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester

4-(1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester

Cat. No.: B14849433
M. Wt: 317.35 g/mol
InChI Key: VPOITQDGRPGVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester is a synthetic organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in fragrances and flavoring agents. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester typically involves the esterification of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid with heptyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of polymer-supported catalysts can be employed to enhance the efficiency of the esterification process .

Mechanism of Action

The mechanism of action of 4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((S)-1-Amino-2,2,2-trifluoro-ethyl)-benzoic acid heptyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H22F3NO2

Molecular Weight

317.35 g/mol

IUPAC Name

heptyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C16H22F3NO2/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10,14H,2-6,11,20H2,1H3

InChI Key

VPOITQDGRPGVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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